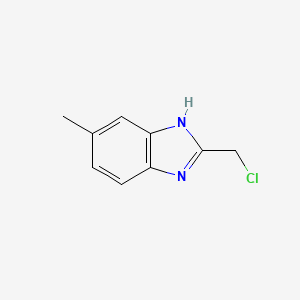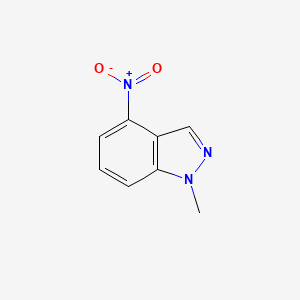
1-甲基-4-硝基-1H-吲唑
概述
描述
1-Methyl-4-nitro-1H-indazole is a chemical compound with the CAS Number: 26120-43-4. It has a molecular weight of 177.16 . The IUPAC name for this compound is 1-methyl-4-nitro-1H-indazole .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles, which includes 1-Methyl-4-nitro-1H-indazole, has been achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The linear formula of 1-Methyl-4-nitro-1H-indazole is C8H7N3O2 . The InChI code for this compound is 1S/C8H7N3O2/c1-10-7-3-2-4-8(11(12)13)6(7)5-9-10/h2-5H,1H3 .Physical And Chemical Properties Analysis
1-Methyl-4-nitro-1H-indazole is a solid at room temperature . It has a boiling point of 332.9±15.0C at 760 mmHg and a melting point of 141-142C . It should be stored in a dry place at 2-8C .科学研究应用
Medicinal Applications
Indazole-containing heterocyclic compounds, such as 1-Methyl-4-nitro-1H-indazole, have a wide variety of medicinal applications . They are used in the development of several drugs due to their diverse biological activities.
Anticancer Agents: Indazole derivatives are also used in the development of anticancer agents . For example, niraparib, an anticancer drug used for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer, contains an indazole structural motif .
Antidepressant Agents: Indazole derivatives have been found to have antidepressant properties . They can be used in the treatment of various mood disorders.
Anti-inflammatory Agents
Indazole derivatives are used in the development of anti-inflammatory agents . These compounds help in reducing inflammation in the body.
Antibacterial Agents
Indazole derivatives have antibacterial properties and are used in the development of antibacterial agents . They help in fighting bacterial infections in the body.
Inhibitors of Phosphoinositide 3-Kinase δ
Indazole derivatives can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
Antifungal Agents
Indazole derivatives have antifungal properties . They can be used in the treatment of various fungal infections.
Anti-HIV Agents
Indazole derivatives have anti-HIV activities . They can be used in the development of drugs for the treatment of HIV.
Synthesis of Indazoles
Indazole derivatives are used in the synthesis of 1H- and 2H-indazoles . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
Other Applications
Indazole derivatives are also used in other areas of research. For example, they have been found to significantly reduce MCP-1 levels in the pancreas in a model of acute pancreatitis induced by caerulein hyperstimulation .
安全和危害
The safety information for 1-Methyl-4-nitro-1H-indazole includes the following hazard statements: H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn .
作用机制
Target of Action
1-Methyl-4-nitro-1H-indazole, like other indazole derivatives, is known to interact with various biological targets. Indazole derivatives have been reported to inhibit, regulate, and modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
For instance, they can inhibit the activity of kinases, leading to changes in cell cycle progression and cell volume regulation . The specific interaction of 1-Methyl-4-nitro-1H-indazole with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Given the reported interaction of indazole derivatives with kinases , it can be inferred that this compound may affect pathways related to cell cycle regulation and cell volume regulation. The downstream effects of these interactions would depend on the specific cellular context and require further study.
Result of Action
Given the reported interactions of indazole derivatives with kinases , it can be inferred that this compound may influence cell cycle progression and cell volume regulation. The specific effects would depend on the cellular context and the compound’s concentration, among other factors.
属性
IUPAC Name |
1-methyl-4-nitroindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-10-7-3-2-4-8(11(12)13)6(7)5-9-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSQGIYFGWQTRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299626 | |
| Record name | 1-Methyl-4-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-nitro-1H-indazole | |
CAS RN |
26120-43-4 | |
| Record name | 1-Methyl-4-nitroindazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131658 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-4-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1-Methyl-4-nitro-1H-indazole useful for studying C–H arylation reactions?
A1: 1-Methyl-4-nitro-1H-indazole possesses two potential sites for C–H arylation: the C3 and C7 positions. The research by [] demonstrates that by carefully selecting the solvent and ligand used in a palladium-catalyzed reaction, it's possible to direct the arylation to either the C3 or C7 position with high selectivity. This selectivity makes 1-Methyl-4-nitro-1H-indazole a valuable tool for studying and optimizing regioselective C–H arylation methodologies.
Q2: Can you elaborate on the specific conditions that favor C3 vs. C7 arylation in 1-Methyl-4-nitro-1H-indazole?
A2: The research [] indicates that using a bidentate ligand in DMA as a solvent promotes C7 arylation. Conversely, employing a phosphine ligand in water as a solvent directs the arylation towards the C3 position. This suggests that both the ligand and solvent play crucial roles in influencing the regioselectivity of the palladium catalyst during the C–H activation step.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



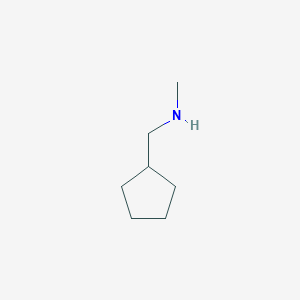
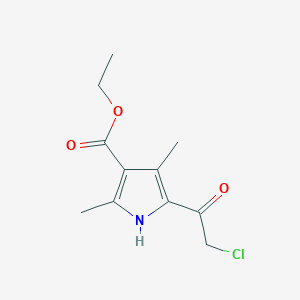

![[(Biphenyl-4-carbonyl)-amino]-acetic acid](/img/structure/B1347564.png)

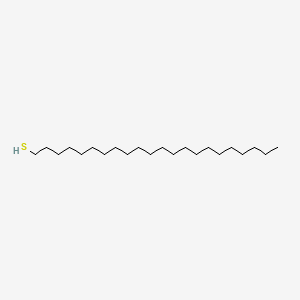
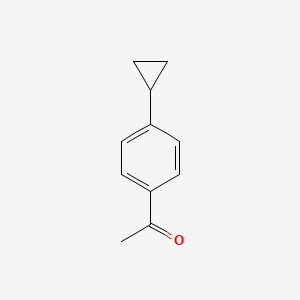
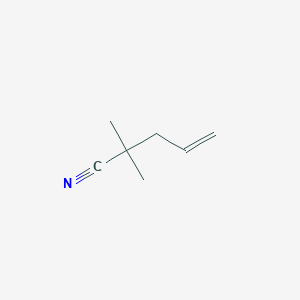
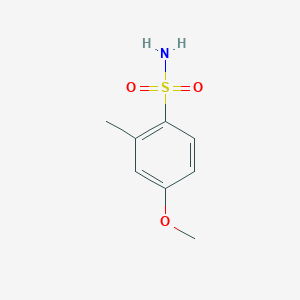
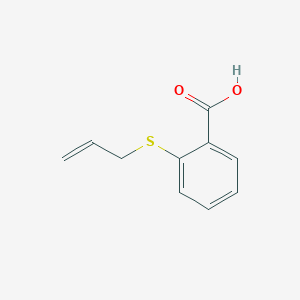
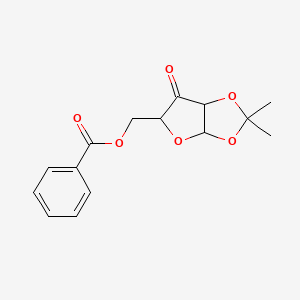
![7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1347577.png)
